molecular formula C10H17ClN4O B6268110 (3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride CAS No. 1909286-40-3

(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride

Cat. No. B6268110
CAS RN: 1909286-40-3
M. Wt: 244.7
InChI Key:
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Description

“(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . The compound also contains a pyrazole group, which is a type of azole with two nitrogen atoms in the five-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-methylpiperazine with a 5-methyl-1H-pyrazole-3-carbonyl chloride . The carbonyl chloride group is highly reactive and would readily react with the nitrogen in the piperazine ring to form a bond .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a chiral center at the 3rd position of the piperazine ring. The “(3R)” notation indicates that the compound has a specific configuration at this chiral center .


Chemical Reactions Analysis

As an organic compound containing a carbonyl group, it could undergo a variety of chemical reactions, including nucleophilic addition and reduction reactions . The presence of the piperazine ring could also enable it to participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the piperazine ring could increase its solubility in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds containing piperazine rings and pyrazole groups are often studied for their potential as pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride involves the condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with (R)-3-methylpiperazine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "(R)-3-methylpiperazine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with (R)-3-methylpiperazine in the presence of a coupling agent such as EDC or DCC to form the corresponding amide.", "Step 2: Purification of the amide by column chromatography or recrystallization.", "Step 3: Addition of hydrochloric acid to the amide to form the hydrochloride salt.", "Step 4: Purification of the hydrochloride salt by recrystallization or precipitation." ] }

CAS RN

1909286-40-3

Product Name

(3R)-3-methyl-1-(5-methyl-1H-pyrazole-3-carbonyl)piperazine hydrochloride

Molecular Formula

C10H17ClN4O

Molecular Weight

244.7

Purity

75

Origin of Product

United States

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